molecular formula C11H13N3O B1468144 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine CAS No. 1248153-52-7

5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine

Cat. No. B1468144
M. Wt: 203.24 g/mol
InChI Key: MALVQSWMSUFZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine (5-EFMPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a number of different fields, including biochemistry, pharmacology, and biotechnology. 5-EFMPA has been studied for its ability to act as a ligand in enzyme systems, as well as its ability to act as a substrate in biochemical reactions. Additionally, 5-EFMPA has been studied for its potential use as a therapeutic agent, as well as a potential target for drug design.

Scientific Research Applications

5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its ability to act as a ligand in enzyme systems, as well as its ability to act as a substrate in biochemical reactions. 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has also been studied for its potential use as a therapeutic agent, as well as a potential target for drug design. Additionally, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its ability to act as a probe in studies of protein-protein interactions, as well as its ability to act as a catalyst in organic synthesis.

Mechanism Of Action

5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its ability to act as a ligand in enzyme systems. In this capacity, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine binds to the active site of an enzyme and modulates the activity of the enzyme. 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has also been studied for its ability to act as a substrate in biochemical reactions. In this capacity, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine acts as a source of energy for the reaction, allowing the reaction to proceed. Additionally, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its ability to act as a probe in studies of protein-protein interactions, as well as its ability to act as a catalyst in organic synthesis.

Biochemical And Physiological Effects

5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its potential use as a therapeutic agent. In this capacity, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been shown to have a number of beneficial effects, including the inhibition of tumor cell growth and the inhibition of inflammatory responses. Additionally, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its ability to act as a substrate in biochemical reactions. In this capacity, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been shown to have a number of beneficial effects, including the stimulation of cellular respiration and the promotion of metabolic processes.

Advantages And Limitations For Lab Experiments

5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has a number of advantages for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine is relatively stable and can be used in a variety of different laboratory experiments. However, there are a few limitations to the use of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine in laboratory experiments. One limitation is that 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine can be toxic at high concentrations, making it important to use it with caution.

Future Directions

There are a number of potential future directions for 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine research. One potential direction is to further study the potential therapeutic applications of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine, such as its ability to inhibit tumor cell growth and its ability to inhibit inflammatory responses. Additionally, further research could focus on the use of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine as a substrate in biochemical reactions, as well as its ability to act as a probe in studies of protein-protein interactions. Additionally, further research could focus on the use of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine as a catalyst in organic synthesis. Finally, further research could focus on the development of new methods for the synthesis of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine, as well as the development of new applications for 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine.

properties

IUPAC Name

5-ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-8-7(2)13-11(14-10(8)12)9-5-4-6-15-9/h4-6H,3H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALVQSWMSUFZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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